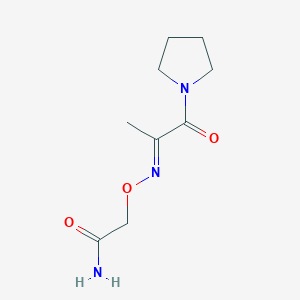![molecular formula C19H16N2O2 B12898881 (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol CAS No. 924657-84-1](/img/structure/B12898881.png)
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-c]pyrazole core, which is a fused ring system containing both furan and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol can be achieved through a multi-step process involving the formation of the furo[3,2-c]pyrazole core followed by functionalization. One common method involves the following steps:
-
Formation of the Furo[3,2-c]pyrazole Core
Starting Materials: Hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate.
Reaction Conditions: A one-pot four-component reaction in water, involving a Knoevenagel condensation followed by a Michael addition, intramolecular cyclization, and dehydration.
-
Functionalization
Starting Materials: The furo[3,2-c]pyrazole intermediate and appropriate phenyl derivatives.
Reaction Conditions: Various conditions can be employed, including the use of catalysts and solvents to achieve the desired substitution and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The furo[3,2-c]pyrazole core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced furo[3,2-c]pyrazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The furo[3,2-c]pyrazole core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(5-methyl-1-phenyl-1H-pyrazol-3-yl)phenyl)methanol
- (4-(5-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-3-yl)phenyl)methanol
Uniqueness
(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol is unique due to its specific furo[3,2-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
924657-84-1 |
|---|---|
Molekularformel |
C19H16N2O2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
[4-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C19H16N2O2/c1-13-11-17-19(23-13)18(15-9-7-14(12-22)8-10-15)20-21(17)16-5-3-2-4-6-16/h2-11,22H,12H2,1H3 |
InChI-Schlüssel |
OBZWHTWUSSZPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
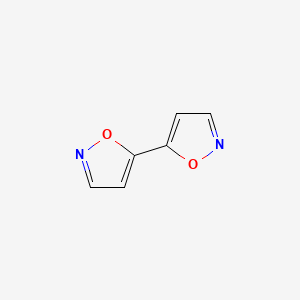
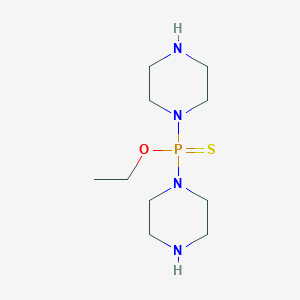
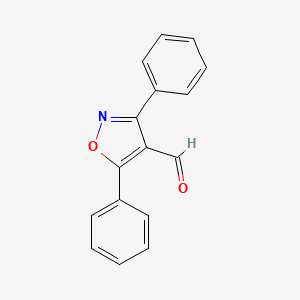
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)

![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
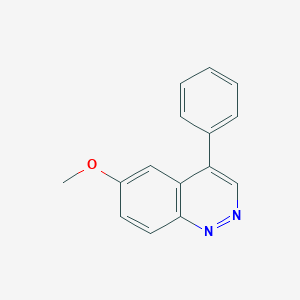
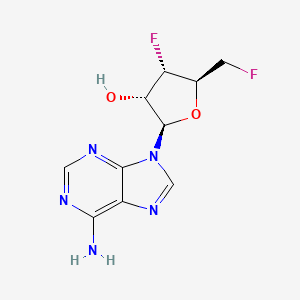

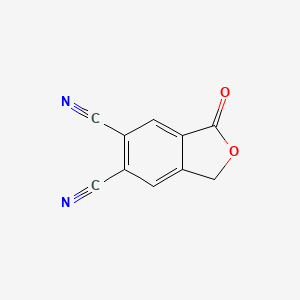
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
